艾尔巴司韦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
艾尔巴斯韦 (MK-8742) 是一种直接作用抗病毒药物,作为联合疗法的一部分用于治疗慢性丙型肝炎,一种由丙型肝炎病毒 (HCV) 引起的感染性肝病。该药物由默克公司开发,并于 2016 年 1 月获得 FDA 批准。 艾尔巴斯韦是 HCV 非结构蛋白 5A (NS5A) 的强效和选择性抑制剂,NS5A 对病毒复制和病毒颗粒组装至关重要 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Elbasvir is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A . This protein is essential for viral replication and virion assembly . Elbasvir prevents viral replication in HCV genotypes 1a, 1b, and 4 .
Cellular Effects
Elbasvir, as part of combination therapy, has been shown to achieve a sustained virologic response (SVR) between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .
Molecular Mechanism
Elbasvir blocks NS5A, a protein necessary for hepatitis C virus replication and assembly .
Temporal Effects in Laboratory Settings
Elbasvir appears to undergo modest hepatic metabolism and is excreted primarily unchanged in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .
Metabolic Pathways
Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .
Transport and Distribution
Elbasvir has an estimated apparent volume of distribution of 680 liters . It is thought to distribute into most tissues including the liver . Elbasvir is more than 99.9% bound to plasma proteins . It binds both human serum albumin and α1-acid glycoprotein .
准备方法
艾尔巴斯韦的合成涉及多个步骤,包括手性胺中间体的对映选择性合成。该过程包括使用 R-(+)-二苯基脯氨醇和硼氢化钠对 NH 亚胺进行高度对映选择性还原。 这种目标手性合成需要简单的起始原料和廉价的催化剂 . 工业生产方法涉及大规模的对映选择性合成,总收率为 55% .
化学反应分析
艾尔巴斯韦会发生各种化学反应,包括氧化、还原和取代。它会被肝脏酶细胞色素 P450 3A4 (CYP3A4) 降解。与诱导这种酶的药物(如依法韦仑、卡马西平或圣约翰草)联合使用会导致艾尔巴斯韦的血浆浓度过低,从而失去疗效。 相反,与 CYP3A4 抑制剂联合使用可能会提高血浆浓度 . 这些反应形成的主要产物是代谢物,它们通过粪便和尿液排出体外 .
相似化合物的比较
艾尔巴斯韦是治疗丙型肝炎的几种 NS5A 抑制剂之一。 其他类似化合物包括达拉他韦、雷迪帕韦、奥比他韦、皮布伦他韦和维帕他韦 . 与这些化合物相比,艾尔巴斯韦对临床耐药变异体的效力更高,耐药谱更广 . 它独特的四环吲哚基结构使其具有高功效和选择性 .
属性
Key on ui mechanism of action |
Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. |
---|---|
CAS 编号 |
1370468-36-2 |
分子式 |
C49H55N9O7 |
分子量 |
882.0 g/mol |
IUPAC 名称 |
methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62) |
InChI 键 |
BVAZQCUMNICBAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |
外观 |
solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MK8742; MK-8742; MK 8742; Elbasvir; Zepatier. |
产品来源 |
United States |
Q1: What is the mechanism of action of Elbasvir?
A1: Elbasvir is a potent and selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, , , , ] It exerts its antiviral activity by binding to NS5A and interfering with its function, which is essential for viral replication. [, ]
Q2: How does Elbasvir's binding to NS5A inhibit HCV replication?
A2: While the exact mechanism is not fully elucidated, Elbasvir's binding to NS5A disrupts critical viral processes, including RNA replication and virion assembly. [, , ] This disruption ultimately halts the production of new viral particles.
Q3: Does Elbasvir target specific HCV genotypes?
A3: Yes, Elbasvir exhibits potent antiviral activity against HCV genotypes 1a, 1b, 4, and 6. [, , , , ] It also shows activity against genotypes 2a and 3a, but the response may be less pronounced. []
Q4: Are there differences in Elbasvir's effectiveness against different HCV genotypes?
A4: Yes, clinical trials have shown that Elbasvir is highly effective in treating genotypes 1 and 4 infections. [] The efficacy against other genotypes can vary, and factors like the presence of resistance-associated substitutions need to be considered. [, ]
Q5: What is the molecular formula and weight of Elbasvir?
A5: This information is not explicitly provided within the provided research abstracts.
Q6: Is there any spectroscopic data available for Elbasvir?
A6: The provided research abstracts do not offer specific spectroscopic data for Elbasvir.
Q7: Does Elbasvir possess any catalytic properties?
A7: Elbasvir is not known to exhibit catalytic properties. Its mechanism of action primarily involves binding and inhibiting a specific viral protein.
Q8: Have computational methods been used to study Elbasvir?
A9: Yes, computational docking simulations have been employed to predict the binding affinity of Elbasvir to various SARS-CoV-2 proteins, suggesting a potential for repurposing the drug for COVID-19 treatment. []
Q9: Are there ongoing efforts to modify Elbasvir's structure to improve its activity?
A11: While the provided abstracts do not directly mention ongoing structural modifications of Elbasvir, the research highlights the importance of understanding the impact of HCV NS5A mutations on drug resistance. [, ] This understanding can guide future drug design efforts to overcome resistance and potentially target a broader range of HCV genotypes.
Q10: What SHE (Safety, Health, and Environment) regulations are relevant to Elbasvir's development and manufacturing?
A10: The provided research primarily focuses on the clinical efficacy and safety of Elbasvir, without delving into specific SHE regulations related to its development and manufacturing.
Q11: How is Elbasvir absorbed, distributed, metabolized, and excreted (ADME) in the body?
A14: While the provided abstracts do not detail the complete ADME profile of Elbasvir, research indicates that it is primarily excreted through feces. [] It does not require dosage adjustments in patients with renal impairment. []
Q12: What are the pharmacokinetic interactions of Elbasvir with other medications?
A12: Studies have explored Elbasvir's pharmacokinetic interactions with various drugs, including:
- HIV Protease Inhibitors: Co-administration with HIV protease inhibitors (atazanavir, lopinavir, darunavir) significantly increases Grazoprevir exposure, leading to a contraindication for their combined use. []
- Famotidine and Pantoprazole: Gastric acid-reducing agents like famotidine and pantoprazole do not significantly alter the pharmacokinetics of Elbasvir. []
- Raltegravir and Dolutegravir: No clinically relevant drug interactions were observed when Elbasvir was co-administered with HIV integrase inhibitors raltegravir or dolutegravir. []
- Tenofovir Disoproxil Fumarate (TDF): Co-administration with TDF does not result in clinically significant changes in tenofovir exposure. []
- Doravirine: Co-administration with doravirine results in a modest increase in doravirine exposure, but this is not considered clinically meaningful. []
- Warfarin: Elbasvir, when co-administered with Grazoprevir, can decrease warfarin sensitivity during treatment, which recovers after treatment completion. []
Q13: Has the efficacy of Elbasvir been demonstrated in preclinical models?
A16: Yes, Elbasvir has demonstrated potent antiviral activity in preclinical studies using HCV replicons, which are cell-based systems that mimic viral replication. [, , ] These studies have been crucial in evaluating its activity against various HCV genotypes and resistance-associated variants.
Q14: What do clinical trials tell us about the efficacy of Elbasvir in treating HCV infection?
A17: Extensive clinical trials have demonstrated that Elbasvir, in combination with Grazoprevir, achieves high sustained virologic response rates (SVR12) in patients with HCV genotype 1, 4, and 6 infections. [, , , , ] These trials have included diverse patient populations, including those with cirrhosis, HIV co-infection, and advanced chronic kidney disease.
Q15: What are the common mechanisms of resistance to Elbasvir?
A18: The most common resistance mechanism involves amino acid substitutions in the HCV NS5A protein, particularly at positions 28, 30, 31, and 93. [, , , ] These substitutions can alter Elbasvir's binding affinity, reducing its effectiveness.
Q16: Does Elbasvir exhibit cross-resistance with other HCV antiviral drugs?
A19: While Elbasvir shows no cross-resistance with NS3/4A protease inhibitors like Grazoprevir, [] cross-resistance can occur with other NS5A inhibitors. [] The specific substitutions in the NS5A protein determine the extent of cross-resistance.
Q17: Are there any specific drug delivery strategies being explored to improve the delivery of Elbasvir?
A17: The provided research abstracts do not discuss specific drug delivery strategies for Elbasvir.
Q18: What analytical methods are used to quantify Elbasvir in biological samples?
A18: Several analytical methods have been developed and validated for quantifying Elbasvir in various matrices:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been used to quantify Elbasvir in human plasma. [, ]
- High-performance liquid chromatography (HPLC): Various HPLC methods, including RP-HPLC (reverse-phase HPLC), have been developed for the simultaneous determination of Elbasvir and Grazoprevir in bulk and pharmaceutical dosage forms. [, , , , ]
Q19: What is the environmental impact of Elbasvir?
A19: This information is not discussed within the scope of the provided research abstracts.
Q20: What is known about the dissolution and solubility properties of Elbasvir?
A20: Specific dissolution and solubility data are not detailed within the provided research abstracts.
Q21: How are the analytical methods used for Elbasvir validated?
A26: Developed analytical methods for Elbasvir, particularly the LC-MS/MS and HPLC methods, undergo rigorous validation according to guidelines set by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, , , , ] This validation ensures that the methods are accurate, precise, specific, and reliable for their intended purpose.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。